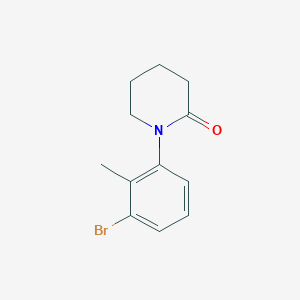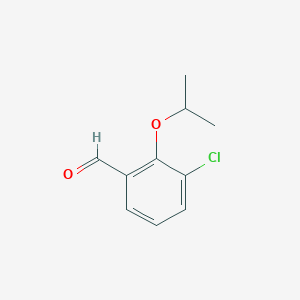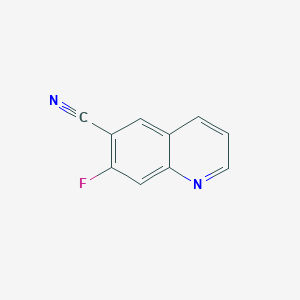
7-Fluoroquinoline-6-carbonitrile
Übersicht
Beschreibung
7-Fluoroquinoline-6-carbonitrile is a chemical compound used in various scientific research studies . Its unique properties make it suitable for applications in drug discovery, organic synthesis, and biological assays.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 12 hours . Another method involves the use of sodium carbonate and palladium diacetate in ISOPROPYLAMIDE at 120℃ for 3.25 hours .Molecular Structure Analysis
The molecular formula of this compound is C10H5FN2 . Its molecular weight is 172.16 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, and molecular weight .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
- Analogs for Antimalarial Efficacy : A study by Joshi et al. (2017) explored 4-aminoquinoline antimalarials containing a benzylmethylpyridylmethylamine group, focusing on their activity against drug-resistant Plasmodium falciparum. These compounds, including variations of 7-chloroquinolines and 4-aminoquinoline-7-carbonitriles, showed potent antimalarial effects, with some derivatives significantly reducing parasitemia in P. berghei infected mice following oral administration. This suggests a promising direction for developing new antimalarial agents based on 7-fluoroquinoline-6-carbonitrile analogs (Joshi et al., 2017).
Neuropharmacological Effects
- Cognitive Impairment Reversal : Lu AE58054, a compound related to the 7-fluoroquinoline structure, was found to reverse cognitive impairment induced by subchronic phencyclidine in rats, indicating potential therapeutic effects for cognitive disorders such as schizophrenia and Alzheimer's disease (Arnt et al., 2010).
Antischistosomal Activity
- Hybrid Compound PPQ-6 : A study on 4-(2-Chloroquinolin-3-yl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (PPQ-6), a hybrid drug combining quinoline and pyridine structures, demonstrated significant anti-schistosomal effects, suggesting another potential therapeutic application of compounds related to this compound (Taman et al., 2020).
Antidepressant Effects
- 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) : Several studies have explored the antidepressant-like effects of FDPI, a compound structurally related to this compound. These studies found that FDPI could reverse depressive-like behavior induced by chronic unpredictable mild stress in mice, indicating potential for treating depression. The mechanism may involve modulation of oxidative stress and the monoaminergic system, without affecting hepatic monoamine oxidase activity (Pesarico et al., 2016).
Imaging Applications
- Sigma2 Receptor Imaging : Fluoroquinoline derivatives, including those with modifications similar to this compound, have been evaluated as potential imaging agents for the sigma2 receptor status of solid tumors using positron emission tomography (PET). This could have implications for the non-invasive detection and monitoring of cancer progression (Tu et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of 7-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of bacterial DNA synthesis . This disruption affects the downstream pathways involved in cell division and growth, leading to bacterial cell death .
Result of Action
The molecular effect of this compound’s action is the disruption of DNA synthesis, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
7-Fluoroquinoline-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting DNA-gyrase, this compound exhibits antibacterial properties, making it a potential candidate for developing new antibiotics
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DNA-gyrase leads to the disruption of bacterial cell replication and transcription processes
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of DNA-gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication . This binding interaction is crucial for its antibacterial activity. Additionally, it may modulate the activity of other enzymes and proteins through similar binding interactions, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effect without causing harm to the host organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via renal and hepatic pathways . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus is critical for its interaction with DNA-gyrase and subsequent inhibition of DNA replication. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-fluoroquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
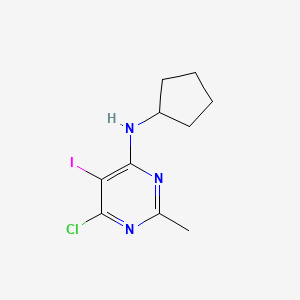

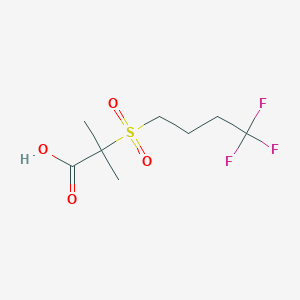
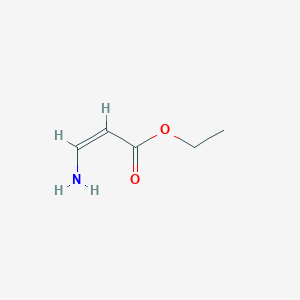

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

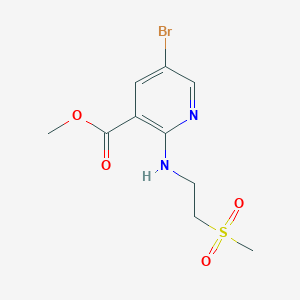
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
